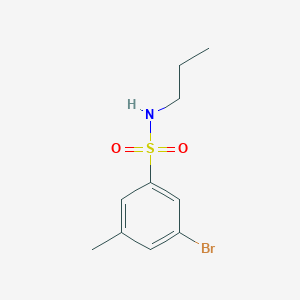

3-Bromo-5-methyl-N-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBNTAZSNRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674348 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-89-4 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The document outlines a robust, multi-step synthetic strategy, beginning from commercially available precursors. Each stage of the synthesis is detailed with step-by-step experimental protocols, mechanistic insights, and discussions on the causality behind procedural choices. The guide emphasizes safety, reproducibility, and validation through characterization, reflecting the best practices of a senior application scientist. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams. This document is intended for an audience of professional researchers, scientists, and process chemists.

Introduction and Strategic Overview

Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their diverse biological activities. The synthesis of specifically substituted analogs, such as this compound, is crucial for developing new chemical entities with tailored properties. The strategic approach to synthesizing this target molecule is predicated on a convergent design, culminating in the formation of the sulfonamide bond. This is a reliable and high-yielding reaction between a sulfonyl chloride and a primary amine.[1]

Our retrosynthetic analysis deconstructs the target molecule into two key synthons: 3-Bromo-5-methylbenzenesulfonyl chloride and n-propylamine . While n-propylamine is a common reagent, the synthesis of the substituted sulfonyl chloride intermediate requires a dedicated, multi-step approach.

Retrosynthetic Pathway

The overall synthetic logic is visualized below. The final sulfonamide bond formation is the key convergent step.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 3-Bromo-5-methylbenzenesulfonyl Chloride

The primary challenge in this synthesis is the preparation of the substituted aromatic sulfonyl chloride. We present a reliable two-step sequence starting from 3-bromo-5-methylaniline.

Step 1: Diazotization of 3-Bromo-5-methylaniline

The conversion of an aromatic amine to a diazonium salt is a classic and fundamental transformation in organic synthesis. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to yield the corresponding diazonium salt.

Causality and Expertise:

-

Low Temperature: The reaction is maintained at 0-5 °C because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.

-

Acidic Medium: A strong acid, such as hydrochloric acid, is essential to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the diazotization process.

Step 2: Sulfonylation via Sandmeyer-type Reaction

The generated diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) catalyst. This introduces the sulfonyl chloride moiety onto the aromatic ring, displacing the diazonium group.

Causality and Expertise:

-

Catalyst: Copper(I) chloride is a crucial catalyst for this transformation, facilitating the radical-mediated displacement of dinitrogen gas.

-

SO₂ Source: Sulfur dioxide, bubbled through the reaction mixture, serves as the source of the sulfonyl group. Acetic acid is a common solvent for this step as it effectively dissolves the SO₂.

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This protocol synthesizes the key sulfonyl chloride intermediate from 3-bromo-5-methylaniline.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3-Bromo-5-methylaniline | 186.05 | 10.0 g | 0.0537 | Starting Material |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 | Acid/Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 0.0594 | Diazotizing Agent |

| Sulfur Dioxide (SO₂) | 64.07 | Gas | Excess | Sulfonylating Agent |

| Copper(I) Chloride (CuCl) | 98.99 | 1.5 g | 0.0152 | Catalyst |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

| Crushed Ice | 18.02 | 100 g | - | Cooling |

| Water (H₂O) | 18.02 | As needed | - | Solvent/Quench |

Methodology:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 3-bromo-5-methylaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve 4.1 g of sodium nitrite in 15 mL of water and add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Sulfonylation:

-

In a separate 500 mL flask, prepare a saturated solution of sulfur dioxide in 50 mL of glacial acetic acid. Add 1.5 g of copper(I) chloride to this solution.

-

Cool the SO₂/acetic acid solution to 5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the SO₂ solution with vigorous stirring. The addition should be controlled to manage gas evolution (N₂).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Isolation:

-

Pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid product should precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure 3-Bromo-5-methylbenzenesulfonyl chloride.[2]

-

Final Assembly: Synthesis of this compound

The final step is the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide linkage and eliminating HCl.

Causality and Expertise:

-

Base: An excess of n-propylamine (typically 2.2 equivalents) is used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3][4] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used.[5][6]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves both the sulfonyl chloride and the amine.[7]

-

Workup: The workup is designed to remove unreacted starting materials and byproducts. A wash with dilute acid (e.g., 1M HCl) removes excess amine, while a wash with a saturated sodium bicarbonate solution removes any acidic impurities.[7]

Experimental Protocol: Final N-Alkylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3-Bromo-5-methylbenzenesulfonyl chloride | 269.54 | 5.0 g | 0.0185 | Electrophile |

| n-Propylamine | 59.11 | 2.4 g (3.5 mL) | 0.0407 | Nucleophile/Base |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | 2 x 25 mL | - | Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 25 mL | - | Wash |

| Brine | - | 25 mL | - | Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

Methodology:

-

Reaction Setup:

-

Dissolve 5.0 g of 3-Bromo-5-methylbenzenesulfonyl chloride in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Addition:

-

Slowly add 3.5 mL of n-propylamine dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-4 hours. Monitor the reaction's progress by TLC until the sulfonyl chloride is consumed.[7]

-

-

Workup and Purification:

-

Quench the reaction by adding 30 mL of water and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and finally with 25 mL of brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Overall Synthesis Workflow

The complete forward synthesis from the aniline precursor to the final product is illustrated below.

Caption: Forward synthesis workflow diagram.

Troubleshooting and Process Integrity

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1/2 | Decomposition of the diazonium salt due to temperature fluctuations. | Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition. |

| Low Yield in Final Step | Incomplete reaction; presence of unreacted sulfonyl chloride. | Ensure the molar ratio of amine to sulfonyl chloride is appropriate (slight excess of amine is typical).[7] Extend reaction time or slightly increase temperature if the reaction is sluggish.[7] |

| Hydrolysis of Sulfonyl Chloride | Presence of moisture in reagents or solvent. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (nitrogen or argon).[7] |

| Product Fails to Crystallize | Presence of unreacted starting materials or residual solvent. | Ensure the reaction goes to completion via TLC monitoring. Dry the organic layer thoroughly before solvent evaporation and use a high vacuum to remove residual solvent.[7] If necessary, purify by column chromatography. |

| Formation of Bis-sulfonated Amine | This is generally not an issue with primary amines but can occur if the N-H of the product sulfonamide is deprotonated and reacts further. | Use a controlled amount of a non-nucleophilic base instead of a large excess of the primary amine. |

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By breaking down the process into the synthesis of a key sulfonyl chloride intermediate followed by a final sulfonamide formation, this approach provides clear, actionable protocols for the research chemist. The emphasis on the rationale behind experimental choices, detailed workup procedures, and troubleshooting advice ensures a high degree of scientific integrity and reproducibility, empowering researchers in their pursuit of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]

- 3. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 4. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]

- 5. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes available information on structurally related analogs and employs established scientific principles to predict and discuss its key characteristics. This document is intended to serve as a foundational resource, offering insights into its solubility, lipophilicity, and acidity, alongside methodologies for their experimental determination. Furthermore, a plausible synthetic route and expected spectral characteristics are detailed to support further research and development efforts.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities.[1] The strategic substitution on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical and pharmacokinetic properties. This compound represents a specific scaffold with potential for tailored biological interactions. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide delves into the structural attributes, predicted physicochemical parameters, and the experimental workflows required for their validation.

Chemical and Physical Properties

The structural features of this compound, including the bromine and methyl substituents on the benzene ring and the N-propyl group, collectively influence its physical and chemical nature.

| Property | Value | Source |

| CAS Number | 1020252-89-4 | [2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [3] |

| Molecular Weight | 292.19 g/mol | [3] |

| Melting Point | Not available (estimated to be in the range of 100-150 °C based on analogs) | N/A |

| Boiling Point | Predicted: ~400 °C | Estimated from analogs |

| Density | Predicted: 1.459 ± 0.06 g/cm³ (20 °C) | [4] |

| Solubility | Predicted: Practically insoluble in water (0.041 g/L at 25 °C) | [4] |

| pKa | Predicted: ~9-10 | Estimated from analogs |

| LogP | Predicted: ~2.5-3.5 | Estimated from analogs |

Discussion of Predicted Values:

-

Melting Point: While no experimental data is available for the title compound, the melting point of 4-Bromo-3-methylbenzenesulfonamide is reported as 148 °C. The N-propyl substitution in our target molecule might lead to a slightly lower melting point due to a potential disruption in crystal lattice packing.

-

Boiling Point: The predicted boiling point is high, which is characteristic of sulfonamides with significant molecular weight and polar functional groups.

-

Density: The predicted density suggests a moderately dense solid.

-

Solubility: The low predicted aqueous solubility is expected due to the presence of the lipophilic bromomethylphenyl and propyl groups.[5] This has significant implications for its bioavailability and formulation.

-

pKa: The sulfonamide proton is weakly acidic. For the related compound 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide, a predicted pKa of 10.02 has been reported.[6] The electron-withdrawing nature of the bromine atom and the benzene ring contributes to this acidity. The acidity of the sulfonamide group is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Based on its structure, a moderately lipophilic character is anticipated. This property is crucial for membrane permeability and distribution within the body.

Synthesis and Spectral Characterization

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved through the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with n-propylamine. This is a standard method for the preparation of N-substituted sulfonamides.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolve 3-bromo-5-methylbenzenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane.

-

Add a base, for example, pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add n-propylamine to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with dilute acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the sulfonamide N-H proton. The aromatic protons on the 3-bromo-5-methylphenyl ring will likely appear as multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the N-propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). A band corresponding to the N-H stretching vibration should be observable in the range of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Incubation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of lipophilicity.

Caption: Workflow for LogP determination.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in the n-octanol phase. Add an equal volume of the water phase.

-

Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

-

Sampling: Carefully collect samples from both the n-octanol and water layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

Caption: Workflow for pKa determination.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) while continuously monitoring the pH using a calibrated pH meter.

-

Data Collection: Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Conclusion

This technical guide provides a detailed, albeit partially predictive, physicochemical profile of this compound. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals. While the predicted values serve as a useful starting point, it is imperative that they are validated through rigorous experimental determination as outlined in this guide. A thorough understanding of these fundamental properties will undoubtedly accelerate the rational design and development of new chemical entities based on this promising scaffold.

References

- 1. 2-[(3-Bromo-4-hydroxy-5-isopropyl-2-methylphenyl)(3-bromo-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid | C27H28Br2O5S | CID 118720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1328746-48-0|N-(3-Bromo-5-methylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS number and identifiers

An In-Depth Technical Guide to 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic sulfonamide. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's identifiers, physicochemical properties, a robust synthesis protocol, and methods for characterization. The narrative emphasizes the rationale behind the synthetic strategy and potential challenges, reflecting a field-proven perspective on sulfonamide chemistry. While specific applications for this molecule are not widely documented, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block in discovery chemistry. This guide consolidates current knowledge to facilitate its synthesis, purification, and potential future investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is classified under the CAS number 1020252-89-4[1]. Its core chemical and physical identifiers are summarized below for rapid reference.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1020252-89-4 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [2] |

| Molecular Weight | 292.19 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Propyl 3-broMo-5-MethylbenzenesulfonaMide | [2] |

At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility are not extensively published. Researchers should determine these properties empirically upon synthesis.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-alkylated benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common route involves the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and a primary amine. In this case, 3-Bromo-5-methylbenzenesulfonyl chloride serves as the electrophilic precursor and n-propylamine acts as the nucleophile.

Synthesis of the Key Precursor: 3-Bromo-5-methylbenzenesulfonyl Chloride

The availability of the sulfonyl chloride precursor is critical. 3-Bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2) is a key intermediate.[3][4] While commercially available, its synthesis typically starts from 3-bromo-5-methylaniline via a Sandmeyer-type reaction involving diazotization followed by treatment with sulfur dioxide and a copper catalyst. An alternative is the direct chlorosulfonylation of 1-bromo-3-methylbenzene, although this can lead to isomeric impurities if not performed under carefully controlled conditions.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for sulfonamide synthesis.[5][6] It is designed to be a self-validating system, with in-process checks and a robust purification strategy.

Materials and Reagents:

-

3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)

-

n-Propylamine (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq, optional base)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding sulfonic acid.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the amine.

-

Amine Addition: Slowly add n-propylamine (1.2 eq) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the sulfonyl chloride.[5] The reaction generates hydrochloric acid as a byproduct, which will react with excess amine to form an ammonium salt. An optional non-nucleophilic base like triethylamine can be included to scavenge HCl, which can sometimes improve yields.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Work-up: Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl. This step is crucial for removing any unreacted n-propylamine and the optional tertiary amine base.[5]

-

Next, wash with a saturated NaHCO₃ solution to neutralize any remaining acidic species.[5]

-

Finally, wash with brine to remove the bulk of the water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Characterization and Troubleshooting

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the structural integrity, showing characteristic peaks for the propyl chain, the aromatic protons, and the methyl group.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound (292.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond (~3300 cm⁻¹), C-H bonds, and the S=O bonds of the sulfonamide group (~1320 and ~1160 cm⁻¹).[7]

Table 2: Troubleshooting Common Synthesis Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Hydrolysis of sulfonyl chloride.[5] | Ensure a slight excess of amine is used and monitor reaction to completion via TLC. Use strictly anhydrous solvents and reagents under an inert atmosphere.[5] |

| Product Fails to Crystallize | Presence of residual solvent or unreacted starting materials. | Ensure the organic layer is thoroughly dried before concentration. Use a high vacuum to remove all solvent traces. If impurities persist, purify via column chromatography.[5] |

| Unexpected NMR/MS Peaks | Formation of side-products (e.g., n-propylammonium chloride); Isomeric impurities from the starting sulfonyl chloride. | During work-up, ensure thorough washing with both dilute acid and base to remove amine salts and acidic impurities.[5] Use highly pure starting materials. |

| Broad Melting Point | Presence of impurities. | Re-purify the product using column chromatography or recrystallization with a carefully selected solvent system.[5] |

Potential Applications and Research Context

While specific biological activities for this compound are not prominently reported in the literature, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated for a wide range of therapeutic applications. For instance, various N-alkylbenzenesulfonamides have been synthesized and evaluated for the treatment of conditions such as benign prostatic hyperplasia and prostate carcinoma.[6][7] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable intermediate for building more complex molecules in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound from the initial search. However, based on its structure and the reagents used in its synthesis, standard laboratory precautions are warranted.

-

3-Bromo-5-methylbenzenesulfonyl chloride (precursor): Is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

-

n-Propylamine: Is flammable and corrosive.

-

Final Product: Assumed to be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult a full Material Safety Data Sheet (MSDS) for each reagent before beginning any experimental work and handle the final compound with care.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. N-Propyl 3-broMo-5-MethylbenzenesulfonaMide CAS#: 1020252-89-4 [m.chemicalbook.com]

- 3. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]

- 4. 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 7. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide follows a logical progression, explaining the rationale behind the predicted spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring, substituted with a bromine atom and a methyl group, the sulfonamide linkage, and the N-propyl group all contribute characteristic signals in various spectroscopic techniques. Understanding these contributions is paramount for unequivocal structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the propyl chain protons, and the methyl group protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established substituent effects and data from related sulfonamide structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-2) | ~ 7.8 - 8.0 | Singlet (or narrow triplet) | - | 1H |

| Aromatic H (H-4) | ~ 7.6 - 7.8 | Singlet (or narrow triplet) | - | 1H |

| Aromatic H (H-6) | ~ 7.5 - 7.7 | Singlet (or narrow triplet) | - | 1H |

| Sulfonamide N-H | ~ 5.0 - 6.0 (variable) | Triplet | ~ 5 - 7 | 1H |

| N-CH₂ (propyl) | ~ 2.9 - 3.1 | Quartet | ~ 7 | 2H |

| CH₂ (propyl) | ~ 1.4 - 1.6 | Sextet | ~ 7 | 2H |

| CH₃ (propyl) | ~ 0.8 - 1.0 | Triplet | ~ 7 | 3H |

| Ar-CH₃ | ~ 2.4 - 2.5 | Singlet | - | 3H |

Note: The chemical shift of the N-H proton can be broad and its position is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar substituted benzene sulfonamides.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ | ~ 140 - 142 |

| C-Br | ~ 120 - 122 |

| C-CH₃ | ~ 138 - 140 |

| C-2 | ~ 128 - 130 |

| C-4 | ~ 132 - 134 |

| C-6 | ~ 125 - 127 |

| N-CH₂ (propyl) | ~ 45 - 47 |

| CH₂ (propyl) | ~ 22 - 24 |

| CH₃ (propyl) | ~ 10 - 12 |

| Ar-CH₃ | ~ 20 - 22 |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The predicted absorption frequencies are based on typical values for sulfonamides.[2]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (sulfonamide) | Stretching | 3200 - 3300 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Strong |

| S=O (sulfonamide) | Asymmetric Stretching | 1320 - 1350 | Strong |

| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1170 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

| S-N (sulfonamide) | Stretching | 900 - 930 | Medium |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Molecular Ion:

-

C₁₀H₁₄⁷⁹BrNO₂S⁺: m/z = 307

-

C₁₀H₁₄⁸¹BrNO₂S⁺: m/z = 309

Major Predicted Fragment Ions:

-

[M - C₃H₇]⁺ (loss of propyl group): m/z = 264/266

-

[M - SO₂]⁺: m/z = 243/245

-

[C₇H₆BrO₂S]⁺ (bromomethylbenzenesulfonyl cation): m/z = 249/251

-

[C₇H₇]⁺ (tropylium ion from propyl chain): m/z = 91 (if rearrangement occurs)

-

[C₃H₇]⁺ (propyl cation): m/z = 43

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 500

-

Inlet System: Direct insertion probe or Gas Chromatography (GC-MS)

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment.

References

An In-Depth Technical Guide on the Synthesis from 3-Bromo-5-methylbenzoic Acid

Abstract

3-Bromo-5-methylbenzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core synthetic transformations involving this key intermediate. We will explore palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as transformations of the carboxylic acid moiety. This document is structured to provide not only detailed, field-proven protocols but also the underlying mechanistic principles to empower strategic synthetic design.

PART 1: The Strategic Importance of 3-Bromo-5-methylbenzoic Acid

In the rational design of pharmaceuticals and functional materials, the strategic placement of substituents on an aromatic core is of paramount importance. 3-Bromo-5-methylbenzoic acid offers a unique trifecta of functional handles: a bromine atom, a methyl group, and a carboxylic acid. This substitution pattern allows for orthogonal chemical modifications, making it a valuable starting material.

-

The Bromine Atom: A key player in modern synthetic chemistry, the bromine atom serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions.[1][2][3][4] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, allowing for the systematic exploration of chemical space.

-

The Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, as well as esterification to modulate physicochemical properties.[5][6] It also imparts a degree of aqueous solubility and can serve as a key binding element in drug-target interactions.

-

The Methyl Group: The methyl group provides steric bulk and can influence the electronic properties of the aromatic ring. In drug design, it can be a crucial element for optimizing binding affinity or blocking metabolic pathways.

PART 2: Core Synthetic Methodologies

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1][2][3][4] 3-Bromo-5-methylbenzoic acid is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][3][4][7]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][8]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][7][9][10]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1).

-

Inert Atmosphere: Purge the flask with argon for 15 minutes.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and acidify with 1 M HCl.

-

Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent.

Trustworthiness: The exclusion of oxygen is critical to prevent catalyst deactivation. The use of degassed solvents and maintaining an inert atmosphere are essential for reproducible, high yields.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[11][12][13]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0).[12][14] The key difference is the subsequent coordination and deprotonation of an amine, followed by reductive elimination to form the C-N bond.[11][12]

Experimental Protocol:

-

Reaction Setup: In a glovebox, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and NaOtBu (1.5 equiv).

-

Solvent Addition: Add anhydrous toluene.

-

Heating: Seal the vessel and heat to 100 °C. Monitor by LC-MS.

-

Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Data Presentation: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Yields |

| Suzuki-Miyaura | Boronic Acids | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 75-95% |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | 70-90% |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | 80-98% |

| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 60-85% |

II. Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for further derivatization.

Esterification is a common transformation to modify the physicochemical properties of a molecule.[15][16]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-Bromo-5-methylbenzoic acid in a large excess of methanol.

-

Catalyst: Add a catalytic amount of concentrated H₂SO₄.

-

Heating: Reflux the mixture for 4-6 hours.

-

Work-up: Remove excess methanol under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated aqueous NaHCO₃.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester.[17]

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6][18]

Mechanistic Rationale: Coupling reagents such as HATU activate the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by an amine to form the amide bond.[19][20][21][22]

Caption: A simplified workflow for HATU-mediated amide bond formation.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Bromo-5-methylbenzoic acid (1.0 equiv) in DMF, add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv).

-

Reaction: Stir at room temperature for 1-3 hours.

-

Work-up: Dilute with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and purify by column chromatography.

PART 3: Conclusion and Future Outlook

3-Bromo-5-methylbenzoic acid is a powerful and versatile building block for the synthesis of a diverse range of chemical entities. The methodologies outlined in this guide provide a solid foundation for its use in both academic and industrial research. The continued development of novel cross-coupling catalysts and amide bond forming reagents will undoubtedly further expand the synthetic utility of this valuable starting material.

References

- 1. fiveable.me [fiveable.me]

- 2. jmcct.com [jmcct.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. benchchem.com [benchchem.com]

- 16. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 17. 3-Bromo-5-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. HATU - Wikipedia [en.wikipedia.org]

- 21. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 22. youtube.com [youtube.com]

Methodological & Application

Application Note: Validated Analytical Methods for the Quantification of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a key intermediate or potential impurity in pharmaceutical manufacturing. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This note details the scientific rationale behind method development, provides step-by-step protocols, and presents validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Rationale

This compound is an organic molecule featuring a substituted aromatic ring, a structure common in pharmaceutical agents. The precise and accurate quantification of this compound is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Uncontrolled levels of such compounds can represent process-related impurities or starting material residues that must be monitored and controlled within strict limits defined by regulatory bodies.[3]

The selection of an analytical method is contingent on its intended purpose.[2] For routine process monitoring and quality control where concentration levels are expected to be relatively high, HPLC-UV offers a balance of robustness, cost-effectiveness, and reliability.[4][5] For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex matrices, LC-MS/MS is the method of choice due to its superior detection limits and ability to provide structural confirmation.[6][7][8][9]

Method 1: HPLC-UV for Routine Quantification

Principle and Method Rationale

This method employs reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other potential components in the sample matrix. The stationary phase is a non-polar C18 column, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (water with formic acid) is used to elute the compound.[5][10]

-

Causality Behind Choices:

-

Column: A C18 column is selected due to the non-polar nature of the substituted benzene ring.

-

Mobile Phase: Acetonitrile is a common organic modifier providing good peak shape for sulfonamides. Formic acid is added to the aqueous phase to control the pH, ensuring consistent ionization state of the analyte and improving peak symmetry.[5][7]

-

Detection: The benzene ring in the analyte contains a chromophore that absorbs UV light. Based on data for structurally similar benzenesulfonamides, a detection wavelength between 260-270 nm is optimal for sensitivity.[10][11][12][13][14]

-

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

-

This compound reference standard (≥99.5% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |

| Flow Rate | 1.0 mL/min[10] |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detector | 270 nm[10] |

2.2.3. Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards.[2]

-

Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[4]

Method Validation Summary (ICH Q2(R1))

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | R² ≥ 0.995 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: < 0.8%; Intermediate: < 1.5% | RSD ≤ 2.0% |

| Specificity | Peak purity > 99.8%; No interference from blank | No co-elution at analyte retention time |

| LOD | 0.3 µg/mL | S/N ≥ 3 |

| LOQ | 1.0 µg/mL | S/N ≥ 10 |

Workflow Diagram

Method 2: LC-MS/MS for Trace-Level Quantification

Principle and Method Rationale

For detecting and quantifying low-level impurities, LC-MS/MS provides unparalleled sensitivity and selectivity.[6] The method couples the separation power of liquid chromatography with the mass filtering capabilities of a triple quadrupole mass spectrometer. The analyte is ionized, and a specific precursor ion (the molecular ion) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.[6][8]

-

Causality Behind Choices:

-

Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the sulfonamide group can be readily protonated.[7]

-

MRM Transitions: The bromine atom provides a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio), which is invaluable for confirmation. The primary fragmentation is expected to be the cleavage of the N-propyl group or the SO2-N bond. The most stable and abundant fragment is chosen for quantification.

-

LC Conditions: A faster gradient and a smaller column are used to increase throughput and sensitivity, which is typical for LC-MS/MS applications.[8]

-

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

-

Same as HPLC-UV method.

3.2.2. Instrumentation and Conditions

| Parameter | LC Condition | MS Condition |

| System | Waters ACQUITY UPLC I-Class | Waters Xevo TQ-S micro |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |

| Mobile Phase A | 0.1% Formic Acid in Water | Capillary Voltage |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Source Temp. |

| Gradient | 0-5 min: 10% to 95% B; 5-6 min: 95% B; 6.1-7 min: 10% B | Desolvation Temp. |

| Flow Rate | 0.4 mL/min | Cone Gas Flow |

| Injection Vol. | 5 µL | Desolvation Gas |

| Column Temp. | 40 °C | MRM Transitions |

Predicted MRM Transitions for this compound (C10H14BrNO2S, MW ~308.2 g/mol ):

| Transition | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| 308.0 -> 198.9 | 0.05 | 30 | 22 | Quantifier |

| 310.0 -> 200.9 | 0.05 | 30 | 22 | Isotope Quantifier |

| 308.0 -> 154.9 | 0.05 | 30 | 35 | Qualifier |

Note: These are predicted values. Actual values must be optimized empirically by infusing the reference standard.

3.2.3. Sample and Standard Preparation

-

Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but use a lower starting concentration if necessary.

-

Calibration Standards (0.1-100 ng/mL): Perform serial dilutions of the stock solution to prepare a minimum of seven calibration standards in the desired range.

-

Sample Preparation: Prepare samples as in the HPLC-UV method, but dilute further to ensure the final concentration falls within the nano-gram per milliliter (ng/mL) calibration range.[15]

Method Validation Summary (ICH Q2(R1))

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.998 (weighted 1/x) | R² ≥ 0.99 |

| Range | 0.1 - 100 ng/mL | - |

| Accuracy (% Recovery) | 96.7% - 103.5% | 95.0% - 105.0% |

| Precision (% RSD) | Repeatability: < 3.5%; Intermediate: < 5.0% | RSD ≤ 15.0% at LLOQ, ≤ 10% otherwise |

| Specificity | No interference in blank matrix; Isotope ratio match | No co-elution; Ion ratio within ±20% |

| LOD | 0.03 ng/mL | S/N ≥ 3 |

| LOQ | 0.1 ng/mL | S/N ≥ 10; RSD < 20% |

Workflow Diagram

Conclusion

Two distinct, validated, and fit-for-purpose analytical methods have been established for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine quality control and process monitoring. The LC-MS/MS method provides the high sensitivity and specificity required for trace-level impurity analysis, ensuring comprehensive control over product quality. Adherence to these protocols and the principles of method validation outlined in ICH guidelines will ensure the generation of accurate and reliable data for regulatory submissions and drug development.[16]

References

- 1. jordilabs.com [jordilabs.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journalofchemistry.org [journalofchemistry.org]

- 7. hpst.cz [hpst.cz]

- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]

- 15. mdpi.com [mdpi.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, purity assessment, and stability testing in research and drug development settings. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its fitness for purpose.[1][2]

Introduction and Scientific Rationale

This compound is an aromatic sulfonamide compound. While specific applications may vary, molecules within this class are pivotal as intermediates in organic synthesis and as core structures in the development of therapeutic agents.[3] The sulfonamide functional group is a well-known pharmacophore, and precise analytical characterization of such compounds is critical to ensure the integrity of research data and the quality of pharmaceutical products.

The primary objective of this work is to establish a definitive analytical procedure that can accurately quantify this compound. High-Performance Liquid Chromatography (HPLC) with UV detection was selected for its widespread availability, high resolution, and sensitivity for chromophoric compounds like the target analyte. The benzene ring and sulfonamide group constitute a strong chromophore, making UV detection an ideal choice.

The method employs a reversed-phase C18 column, which is the industry standard for separating non-polar to moderately polar small molecules.[4] The separation mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase (C18) and a polar mobile phase. By optimizing the mobile phase composition—a mixture of acetonitrile and water with a formic acid modifier—we can achieve excellent peak shape, resolution, and a stable baseline. The formic acid serves to control the pH and suppress the ionization of any residual silanol groups on the column, thereby minimizing peak tailing.[5]

Experimental Methodology

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength or diode array UV detector.

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[6]

-

Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

-

pH Meter: Calibrated, with at least two-point calibration.

-

Volumetric Glassware: Class A certified.

-

Syringe Filters: 0.45 µm PTFE or Nylon.

Reagents and Chemicals

-

This compound: Reference Standard (>99% purity).

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity (e.g., from a Milli-Q® system).

-

Formic Acid (FA): HPLC grade, >99% purity.

-

Methanol: HPLC grade (for cleaning and dissolving standards).

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

-

Add 1.0 mL of formic acid to a 1 L volumetric flask.

-

Dilute to the mark with purified water.

-

Mix thoroughly and degas by sonication for 15 minutes or by online degasser.

-

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

-

Add 1.0 mL of formic acid to a 1 L volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Mix thoroughly and degas.

-

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Working Standard Solutions (for Linearity and Quantification):

-

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from approximately 0.005 mg/mL to 0.15 mg/mL. A typical five-point calibration curve might include 0.01, 0.025, 0.05, 0.10, and 0.15 mg/mL.[3]

-

-

Sample Preparation (e.g., for a Drug Substance):

-

Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

-

Follow the same dissolution procedure as for the Standard Stock Solution to achieve a target concentration of 1.0 mg/mL.

-

Further dilute this solution with the diluent to bring the concentration into the validated linear range of the method (e.g., a 1:10 dilution to achieve 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]

-

Chromatographic Conditions

The established chromatographic parameters are summarized in the table below. The selection of a C18 column provides robust retention for the hydrophobic aromatic sulfonamide.[4] The gradient elution ensures that any potential impurities are eluted efficiently while providing a sharp, symmetrical peak for the main analyte. The UV detection wavelength of 265 nm was chosen based on the typical absorbance maxima for sulfonamides, ensuring high sensitivity.[8]

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 265 nm |

| Run Time | 15 minutes |

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, a full validation was performed according to ICH Q2(R1) guidelines.[9][10][11] The validation parameters and their acceptance criteria are essential for establishing the performance characteristics of the method.

System Suitability Testing (SST)

Before any analytical run, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 0.1 mg/mL) five or six times. The results must meet the criteria outlined below to proceed with the analysis.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring sharp and well-defined peaks for accurate integration. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall stability of the system during the run. |

| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |

Validation Parameters and Acceptance Criteria

The following table summarizes the core validation experiments and the pre-defined criteria for a successful validation study.[1][10]

| Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a Diode Array Detector. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |

| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by the linearity, accuracy, and precision studies. | 80% to 120% of the nominal test concentration.[9] |

| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |

| Precision | Repeatability (Intra-day): Six replicate preparations of the same sample. Intermediate Precision (Inter-day): Repeatability test on a different day by a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |

| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio (S/N) of ~10. Verify by analyzing samples at this concentration for accuracy and precision. | S/N ratio ≈ 10. Precision (%RSD) ≤ 10%. |

| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio (S/N) of ~3. | S/N ratio ≈ 3. |

| Robustness | Systematically vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Organic in mobile phase ±2%). | System suitability parameters must still be met. No significant change in results. |

Visualization of Workflow

To provide a clear overview, the entire analytical process from preparation to final report is depicted below.

Caption: Overall workflow for the analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm its suitability for routine use in quality control and research environments. The detailed protocol provides a solid foundation for analysts to implement this method, ensuring reliable and consistent data that meets stringent regulatory expectations.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 6. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. imeko.info [imeko.info]

- 9. scribd.com [scribd.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]

The Versatile Intermediate: Application Notes for 3-Bromo-5-methyl-N-propylbenzenesulfonamide in Modern Synthetic Chemistry

Abstract

This guide provides a comprehensive overview of 3-Bromo-5-methyl-N-propylbenzenesulfonamide as a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the synthetic utility of this molecule, offering detailed, field-tested protocols for its preparation and subsequent elaboration through a variety of modern cross-coupling reactions. The causality behind experimental choices is explained, ensuring that the described protocols are not just sets of instructions, but self-validating systems grounded in established chemical principles.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the sulfonamide functional group is a recurring motif, present in a wide array of therapeutic agents and functional materials.[1][2] The inherent stability and specific geometric constraints of the sulfonamide group make it a valuable component in molecular design. When incorporated into a scaffold like this compound, it is combined with an aryl bromide, a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This strategic combination of a stable, biologically relevant moiety and a reactive site for diversification makes this compound a highly valuable intermediate.

The presence of the methyl group at the 5-position provides an additional point of modulation, influencing the electronic properties and lipophilicity of the resulting derivatives. The N-propyl group on the sulfonamide can also play a crucial role in dictating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide will explore the practical applications of this intermediate, focusing on its role in palladium- and copper-catalyzed cross-coupling reactions.

Synthesis and Characterization

The logical and most common approach to the synthesis of this compound involves a two-step sequence starting from 3-bromo-5-methylaniline. The first step is the diazotization of the aniline followed by a sulfonyl chloride formation, and the second step is the reaction of the resulting sulfonyl chloride with n-propylamine. A more direct route begins with the commercially available 3-bromo-5-methylbenzenesulfonyl chloride.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from the commercially available 3-bromo-5-methylbenzenesulfonyl chloride.

Diagram 1: Synthesis of this compound

Caption: A straightforward nucleophilic substitution reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (10 mmol scale) |

| 3-Bromo-5-methylbenzenesulfonyl chloride | 885520-33-2 | 269.54 g/mol | 2.70 g (1.0 eq) |

| n-Propylamine | 107-10-8 | 59.11 g/mol | 0.89 mL (1.1 eq) |

| Pyridine | 110-86-1 | 79.10 g/mol | 1.21 mL (1.5 eq) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzenesulfonyl chloride (2.70 g, 10.0 mmol).

-

Dissolve the starting material in 50 mL of dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.21 mL, 15.0 mmol) to the solution, followed by the dropwise addition of n-propylamine (0.89 mL, 11.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-